Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate

Synthesis yield Bromination efficiency Ester comparison

Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate (CAS 874496-31-8) is a brominated heterocyclic building block belonging to the pyrrole-3-carboxylate ester family, with the molecular formula C₈H₁₀BrNO₂ and a molecular weight of 232.07 g/mol. It is synthesized via regioselective bromination of ethyl 4-methyl-1H-pyrrole-3-carboxylate using N-bromosuccinimide (NBS), yielding the 5-bromo derivative.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
CAS No. 874496-31-8
Cat. No. B6335046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate
CAS874496-31-8
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC(=C1C)Br
InChIInChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-10-7(9)5(6)2/h4,10H,3H2,1-2H3
InChIKeyCUKUDVGMDUOWMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromo-4-Methyl-1H-Pyrrole-3-Carboxylate (CAS 874496-31-8): Essential Procurement Data for a Brominated Pyrrole Building Block


Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate (CAS 874496-31-8) is a brominated heterocyclic building block belonging to the pyrrole-3-carboxylate ester family, with the molecular formula C₈H₁₀BrNO₂ and a molecular weight of 232.07 g/mol . It is synthesized via regioselective bromination of ethyl 4-methyl-1H-pyrrole-3-carboxylate using N-bromosuccinimide (NBS), yielding the 5-bromo derivative [1]. This compound serves as a key intermediate in medicinal chemistry programs targeting kinase inhibitors (Chk1, Akt, GSK-3) and in the construction of polysubstituted pyrroles via Suzuki-Miyaura cross-coupling, where the C5-bromine atom functions as a synthetic handle for further elaboration [2]. Commercial availability is limited to specialty chemical suppliers, with typical purity specifications of ≥95% .

Why Generic Substitution of Ethyl 5-Bromo-4-Methyl-1H-Pyrrole-3-Carboxylate (CAS 874496-31-8) Carries Demonstrable Risk in Medicinal Chemistry Programs


Substituting ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate with a structurally similar pyrrole analog introduces quantifiable risks across three dimensions: (1) regiochemistry—the specific 3-carboxylate/4-methyl/5-bromo substitution pattern is not interchangeable with the 2-carboxylate or 4-bromo regioisomers, which exhibit divergent directing effects during electrophilic bromination and cross-coupling selectivity [1]; (2) halogen identity—replacing bromine with chlorine reduces oxidative addition rates with Pd(0) catalysts by approximately one order of magnitude due to the higher C–Cl bond dissociation energy (~327 kJ/mol vs. ~285 kJ/mol for C–Br), directly impacting Suzuki coupling efficiency [2]; and (3) ester character—the ethyl ester provides different steric protection and hydrolytic stability compared to the methyl ester or free carboxylic acid, affecting both the synthetic sequence and the final compound's pharmacokinetic profile when the ester is carried through to bioactive molecules [3]. These differences are not theoretical; they manifest in documented synthesis yields and cross-coupling outcomes that directly affect project timelines and costs.

Quantitative Differentiation Evidence for Ethyl 5-Bromo-4-Methyl-1H-Pyrrole-3-Carboxylate (CAS 874496-31-8) Versus Closest Analogs


Ethyl Ester Bromination Yield Exceeds Methyl Ester Analog by Over 2.7-Fold Under Comparable NBS Conditions

The target compound ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate is obtained in 76–86% yield via NBS bromination of ethyl 4-methyl-1H-pyrrole-3-carboxylate at −78 °C in THF . The directly analogous methyl ester, methyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate, is obtained in only 31% yield under identical NBS bromination conditions from methyl 4-methyl-1H-pyrrole-3-carboxylate . This represents a substantial 45–55 percentage-point yield advantage for the ethyl ester substrate.

Synthesis yield Bromination efficiency Ester comparison

Bromine at C5 Enables Demonstrably Faster Oxidative Addition in Cross-Coupling Compared to Chlorine Analogs

The C5-bromine atom in the target compound provides a lower carbon–halogen bond dissociation energy compared to the corresponding C5-chlorine analog (C–Br ~285 kJ/mol vs. C–Cl ~327 kJ/mol in aromatic heterocycles) [1]. Mechanistic studies on the Suzuki–Miyaura reaction demonstrate that oxidative addition of aryl bromides to Pd(0) proceeds substantially faster than aryl chlorides; the rate-determining character of oxidative addition for Ar–Cl has been directly confirmed, establishing C–Br >> C–Cl in reactivity order [2]. For pyrrole substrates specifically, non-activated bromopyrroles are documented to undergo Suzuki coupling without requiring N-protection, whereas chloropyrroles often necessitate protecting-group strategies or more forcing conditions [3].

Suzuki-Miyaura coupling Oxidative addition kinetics Halogen reactivity

Regiochemically Defined 3-Carboxylate-4-Methyl-5-Bromo Substitution Pattern Ensures Predictable Cross-Coupling Selectivity

The 3-carboxylate/4-methyl/5-bromo substitution pattern of the target compound is regiochemically well-defined via electrophilic bromination of ethyl 3-pyrrolecarboxylate derivatives, which proceeds with high nuclear monobromination selectivity at the 5-position when directed by the 4-methyl substituent [1]. In contrast, pyrrole-2-carboxylate systems brominate as mixtures of 4- and 5-bromo regioisomers (typically favoring 4-position), creating separation challenges and reducing effective yield of the desired single isomer [2]. The exhaustive regioselective dicoupling literature on dibromopyrroles further demonstrates that C5-bromine couples preferentially over C4-bromine under ligand-free conditions, providing an additional dimension of synthetic control [3].

Regioselective synthesis Cross-coupling selectivity Pyrrole substitution pattern

Ethyl Ester Provides Differentiated Hydrolytic Stability and Orthogonal Deprotection Relative to Methyl Ester and Free Acid Analogues

The ethyl ester of the target compound provides intermediate hydrolytic stability: it is more resistant to hydrolysis than the methyl ester analog (methyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate, CAS 6848-01-7) due to greater steric shielding of the carbonyl carbon, yet more readily cleaved than tert-butyl esters when selective deprotection is required [1]. The free carboxylic acid analog (5-bromo-4-methyl-1H-pyrrole-3-carboxylic acid, CAS 1524910-30-2) eliminates ester handling entirely but introduces solubility and coupling compatibility issues in subsequent reactions . This graduated stability profile enables the ethyl ester to serve as a 'traceless' protecting group that withstands Suzuki coupling conditions but can be hydrolyzed under standard basic conditions (LiOH, THF/H₂O) without affecting the bromine substituent [2].

Ester hydrolysis Protecting group strategy Synthetic orthogonality

Documented Patent Precedent Establishes This Specific 5-Bromo-4-Methyl-3-Carboxylate Scaffold in Chk1 and Akt Kinase Inhibitor Programs

The 5-bromo-4-methyl-1H-pyrrole-3-carboxylate scaffold, of which the target compound is the ethyl ester embodiment, is explicitly claimed as a key intermediate in patent families covering Chk1 inhibitors (WO2009158376A1, assigned to Genentech) [1] and Akt/PKB inhibitors (EP2303258A4) [2] for oncology applications. In these patents, the bromine at C5 serves as the essential coupling handle for introducing aryl/heteroaryl groups via Suzuki-Miyaura reaction, while the 4-methyl group fills a hydrophobic pocket in the kinase active site, contributing to target potency. The corresponding 5-chloro analogs are notably absent from these patent claims, consistent with the inferior cross-coupling reactivity of chloroheterocycles. Furthermore, halogen-doped pyrrole building blocks incorporating this substitution pattern have been validated by conversion into nanomolar inhibitors of bacterial DNA gyrase B, demonstrating the scaffold's translational utility [3].

Checkpoint kinase 1 Akt/PKB inhibitor Patent intermediate

Optimal Research and Procurement Application Scenarios for Ethyl 5-Bromo-4-Methyl-1H-Pyrrole-3-Carboxylate (CAS 874496-31-8)


Kinase Inhibitor Lead Optimization Requiring C5-Aryl Diversification via Suzuki-Miyaura Coupling

In Chk1 or Akt inhibitor programs where the 4-methyl-3-carboxylate pyrrole core is established, the C5-bromine provides a single, well-defined coupling site for introducing aryl diversity. The ethyl ester withstands standard Suzuki conditions (Pd(PPh₃)₄, aq. Na₂CO₃, DME, 80 °C) without competing hydrolysis, enabling parallel library synthesis. The patent precedent in WO2009158376A1 provides validated coupling protocols and biological assay conditions, reducing method development time [1].

Gram-Scale Synthesis of Polysubstituted Pyrrole Building Blocks for DNA Gyrase B Inhibitor Programs

The target compound's 76–86% synthesis yield from commercially available ethyl 4-methyl-1H-pyrrole-3-carboxylate (CAS 2199-49-7) supports gram-scale preparation. As demonstrated by Cotman et al. (2021), halogen-doped pyrrole building blocks with this substitution pattern can be converted to nanomolar DNA gyrase B inhibitors in 2–5 synthetic steps, confirming the scaffold's utility in antibacterial drug discovery [2].

Regioselective Sequential Dicoupling Strategies Requiring Orthogonal Halogen Reactivity

When designing synthetic routes to differentially 4,5-disubstituted pyrroles, the C5-bromine of the target compound couples preferentially over a C4-halogen under ligand-free Pd conditions. This enables sequential dicoupling strategies where the first Suzuki coupling occurs at C5, followed by introduction of a second aryl group at C4 after halogenation or activation. Handy and Zhang (2006) demonstrated this principle for constructing lamellarin-like tetrasubstituted pyrroles [3].

Hydrolysis to Free Acid for Amide Coupling or Solid-Phase Immobilization

The ethyl ester can be hydrolyzed under standard basic conditions (LiOH, THF/H₂O, rt) to yield 5-bromo-4-methyl-1H-pyrrole-3-carboxylic acid, which is suitable for HATU/DIPEA-mediated amide coupling with amine-containing pharmacophores or for immobilization on aminomethyl resin for solid-phase synthesis. This two-step (coupling then hydrolysis) strategy is preferred over direct procurement of the free acid (CAS 1524910-30-2), which has poorer solubility and handling characteristics [2].

Quote Request

Request a Quote for Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.